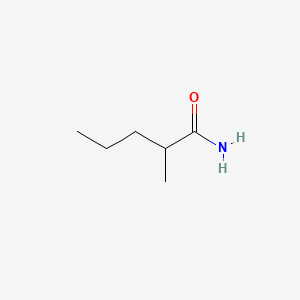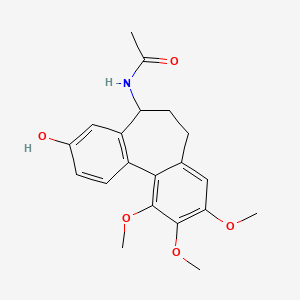![molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 350680-06-7](/img/structure/B1217390.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Biological Activity
Indole derivatives, including 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have been studied for their biological activity . They have been found to have various biologically vital properties, making them useful in the treatment of different types of disorders in the human body .
Molecular Docking
The compound has been used in molecular docking studies . These studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in understanding the interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Model
The compound has been used in the development of a QSAR model . The aim of this research was to predict the EC50 value of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators .
Treatment of Cystic Fibrosis
The compound has been studied for its potential in the treatment of Cystic Fibrosis . The research aimed to establish a highly predicting quantitative structure-activity relationship model .
Direcciones Futuras
The future directions for the study of “6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promising anti-tumor activity, suggesting potential applications in cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met receptor . This receptor is known to play a crucial role in cancer cell survival, proliferation, and migration.
Mode of Action
The compound interacts with the c-Met receptor, as revealed by molecular docking studies
Result of Action
The compound has demonstrated antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner .
Propiedades
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGTDMBJJWKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)
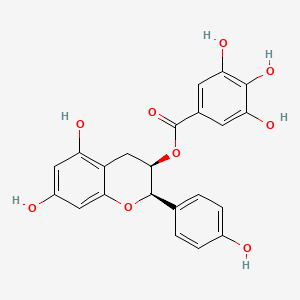
![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)

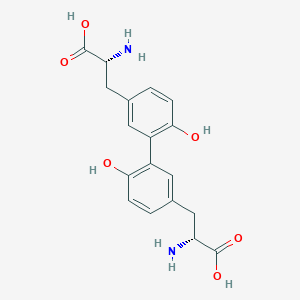
![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)
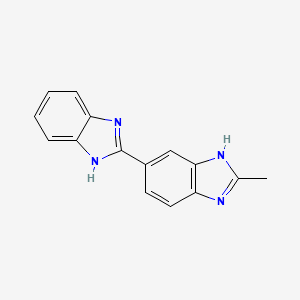
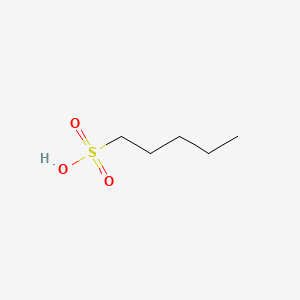
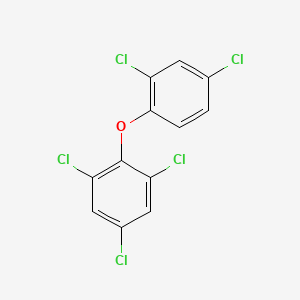
![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)
